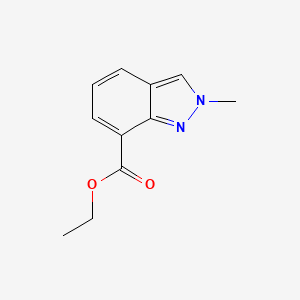

Ethyl 2-methyl-2H-indazole-7-carboxylate

説明

特性

IUPAC Name |

ethyl 2-methylindazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7-13(2)12-10(8)9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKNUYARZMBJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=CN(N=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 2-methyl-2H-indazole-7-carboxylate chemical properties

As a Senior Application Scientist specializing in heterocyclic chemistry and targeted therapeutics, I have designed this whitepaper to provide an authoritative, deep-dive analysis of Ethyl 2-methyl-2H-indazole-7-carboxylate .

Historically, the 1H-indazole tautomer has dominated the literature due to its thermodynamic stability. However, the 2H-indazole core has recently emerged as a highly privileged pharmacophore, demonstrating exceptional binding affinities in specific enzymatic pockets—most notably within Poly(ADP-ribose) polymerases (PARP). This guide synthesizes the physicochemical properties, regioselective synthetic methodologies, and pharmacological applications of this critical building block.

Physicochemical Properties & Tautomeric Dynamics

Indazoles exist primarily in three tautomeric forms: 1H-, 2H-, and the rare 3H-indazole. Thermodynamic and computational studies indicate that the 1H-indazole tautomer is energetically more stable than the 2H-tautomer by approximately 2.3 to 3.6 kcal/mol[1]. Despite this, 2H-indazoles exhibit a higher ring nitrogen–proton affinity, making them stronger bases[1].

Ethyl 2-methyl-2H-indazole-7-carboxylate is a stabilized derivative where the N2 position is locked via methylation, preventing tautomeric interconversion and preserving the unique quinonoid-like electronic distribution of the 2H system.

Table 1: Quantitative Physicochemical Data

| Property | Specification |

| Chemical Name | Ethyl 2-methyl-2H-indazole-7-carboxylate |

| CAS Number | 1360438-37-4 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| MDL Number | MFCD17214750 |

| Tautomeric Core | 2H-Indazole |

| Physical Form | Pale-yellow to white solid |

| Storage Conditions | Sealed in dry, room temperature |

Regioselective Synthesis Methodology

The synthesis of 2-alkyl-2H-indazoles is notoriously challenging because the alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products[2]. The regioselectivity is highly dependent on the nature of the methylating agent and the reaction conditions[2].

To achieve high yields of Ethyl 2-methyl-2H-indazole-7-carboxylate, we must exploit kinetic control using a hard electrophile under neutral conditions.

Protocol: Kinetically Controlled N2-Methylation

This protocol is designed as a self-validating system, ensuring that intermediate analytical checks confirm the underlying chemical causality.

-

Step 1: Substrate Dissolution. Dissolve 1.0 equivalent of Ethyl 1H-indazole-7-carboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: DCM is a non-coordinating, polar aprotic solvent. It stabilizes the transition state without competing with the electrophile, which is critical for maintaining kinetic control.

-

-

Step 2: Electrophile Addition. Cool the reaction mixture to 0°C and dropwise add 1.05 equivalents of Trimethyloxonium tetrafluoroborate (Meerwein's salt).

-

Causality: Meerwein's salt is a "hard" alkylating agent. Under neutral conditions, the reaction bypasses the formation of the indazolyl anion. Because the N2 position is more sterically accessible and possesses higher ground-state electron density in the neutral tautomer, the hard electrophile attacks N2 rapidly (kinetic control)[2]. Conversely, using a soft electrophile (like MeI) with a base would drive the reaction toward the thermodynamically stable 1H-isomer[2].

-

-

Step 3: Reaction Monitoring (Self-Validation Check 1). Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3).

-

Validation: The 2H-isomer will elute significantly slower (lower

) than the 1H-isomer. This is due to the exposed dipole moment generated by the quinonoid-like resonance of the 2H-indazole system, which interacts more strongly with the polar silica stationary phase.

-

-

Step 4: Quenching & Extraction. Quench the reaction with saturated aqueous NaHCO₃ to neutralize tetrafluoroboric acid byproducts. Extract with DCM, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

-

Step 5: Purification & NMR Validation (Self-Validation Check 2). Purify the crude mixture via silica gel flash chromatography. Validate the isolated fraction via ¹H-NMR.

-

Validation: In the 2H-isomer, the N-CH₃ protons will appear significantly downfield (

4.15 ppm) compared to the 1H-isomer (

-

Fig 1. Regioselective synthesis workflow for 2H-indazole vs 1H-indazole derivatives.

Pharmacological Significance: PARP Inhibition & Synthetic Lethality

Ethyl 2-methyl-2H-indazole-7-carboxylate is a critical synthetic precursor in oncology drug development. It serves as the foundational scaffold for 2H-indazole-7-carboxamides, a class of molecules identified as highly potent Poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitors[3].

A landmark achievement utilizing this scaffold is the discovery of MK-4827 (Niraparib), an oral PARP inhibitor efficacious in treating BRCA-1 and BRCA-2 mutant tumors[4]. The ethyl ester group at the 7-position of our title compound is readily converted into the primary carboxamide required for PARP enzyme binding.

Mechanism of Action (Causality of Efficacy)

The 2H-indazole-7-carboxamide core mimics the nicotinamide moiety of NAD+, the natural substrate of PARP. The carboxamide group forms critical hydrogen bonds with the catalytic domain of PARP1/2, while the 2H-indazole ring provides optimal

By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks (SSBs). During cellular replication, unrepaired SSBs collapse replication forks, converting them into highly lethal double-strand breaks (DSBs). In normal cells, homologous recombination (HR) repairs DSBs. However, in cancer cells with BRCA1/2 mutations (which are HR-deficient), the accumulation of DSBs leads to cell death—a phenomenon known as synthetic lethality [3].

Fig 2. Mechanism of synthetic lethality in BRCA-mutant tumors via PARP inhibition.

Conclusion

Ethyl 2-methyl-2H-indazole-7-carboxylate represents a triumph of regioselective heterocyclic synthesis. By understanding the thermodynamic and kinetic parameters governing indazole tautomerism, scientists can reliably synthesize this 2H-locked core. Its subsequent application as a precursor for PARP inhibitors underscores its immense value in modern targeted cancer therapeutics, proving that precise control over molecular architecture directly translates to life-saving clinical efficacy.

References

1. "1360438-37-4 | Ethyl 2-methyl-2H-indazole-7-carboxylate" - BLD Pharm. 2. "2-Methyl-2H-indazole-7-carboxylic acid | 1234615-75-8" - Sigma-Aldrich. 3.[2] "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles" - American Chemical Society. 2 4. "Indazole - Synthesis and Reactions as a Chemical Reagent" - ChemicalBook. 1 5.[3] "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors" - PubMed / NIH. 3 6.[4] "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry" - ACS Publications. 5

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

The 2-Methyl-2H-Indazole-7-Carbonyl Scaffold: A Privileged Building Block in Modern Therapeutics

Executive Summary

In contemporary drug discovery, the selection of core heterocycles dictates both the physicochemical properties and the target-binding trajectory of the resulting active pharmaceutical ingredient (API). The 2-methyl-2H-indazole-7-carbonyl scaffold has emerged as a highly privileged structural motif. This technical guide explores the mechanistic utility, synthetic workflows, and advanced therapeutic applications of two critically linked building blocks: Ethyl 2-methyl-2H-indazole-7-carboxylate and its direct synthetic analog, 2-Methyl-2H-indazole-7-carbaldehyde .

Chemical Identity & CAS Disambiguation

In chemical procurement and patent literature, the C7-ester and C7-aldehyde derivatives of 2-methyl-2H-indazole are frequently utilized as interchangeable nodes in synthetic pathways. It is critical to disambiguate their Chemical Abstracts Service (CAS) registry numbers to ensure protocol accuracy[1].

Table 1: Physicochemical Properties of Key Indazole Building Blocks

| Property | Ethyl 2-methyl-2H-indazole-7-carboxylate | 2-Methyl-2H-indazole-7-carbaldehyde |

| CAS Number | 1360438-37-4 | 1337880-42-8 |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₉H₈N₂O |

| Molecular Weight | 204.23 g/mol | 160.17 g/mol |

| Electrophilic Center | C7 - Ester carbonyl | C7 - Aldehyde carbonyl |

| Primary Synthetic Use | Saponification to carboxylic acid for amidation | Reductive amination for amine synthesis |

Mechanistic Significance of the 2-Methyl-2H-Indazole Scaffold

The transition from a 1H-indazole to a 2-methyl-2H-indazole is not merely a structural nuance; it is a calculated decision in rational drug design driven by three mechanistic pillars:

-

Ablation of Hydrogen Bond Donors (HBD): 1H-indazoles possess a free N-H group, acting as a strong HBD. This often leads to off-target kinase binding (as the N-H mimics the adenine ring of ATP). Methylation at the N2 position "fixes" the tautomer, eliminating the HBD, thereby increasing target selectivity and improving membrane permeability.

-

Dipole Moment Alteration: The 2H-indazole tautomer exhibits a distinct dipole moment compared to the 1H-isomer. This altered electronic distribution allows the core to engage in unique

stacking and dipole-dipole interactions within hydrophobic protein pockets. -

C7-Vector Trajectory: Substitution at the 7-position directs functional groups at a highly specific angle relative to the bicyclic core. This vector is ideal for projecting into solvent-exposed regions or linking to proteolysis-targeting chimeras (PROTACs).

Synthetic Workflows & Self-Validating Protocols

The ester (CAS 1360438-37-4) and aldehyde (CAS 1337880-42-8) serve as divergent starting points depending on the desired linkage (amide vs. amine) in the final API.

Figure 1: Divergent synthetic workflows utilizing C7-ester and C7-aldehyde indazole building blocks.

Protocol A: Saponification of Ethyl 2-methyl-2H-indazole-7-carboxylate

Causality & Design: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system is selected over NaOH/Methanol. The THF ensures complete solvation of the lipophilic ester, while avoiding the transesterification side-reactions common in alcoholic solvents.

-

Initiation: Dissolve 1.0 eq of Ethyl 2-methyl-2H-indazole-7-carboxylate in a 3:1 mixture of THF:H₂O (0.2 M concentration).

-

Hydrolysis: Add 2.5 eq of LiOH·H₂O. Stir at ambient temperature for 4-6 hours.

-

Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the high-Rf ester spot confirms complete conversion to the baseline-retained lithium carboxylate salt.

-

Isolation: Concentrate under reduced pressure to remove THF. Acidify the aqueous layer with 1M HCl to pH ~3. The 2-methyl-2H-indazole-7-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Reductive Amination of 2-Methyl-2H-indazole-7-carbaldehyde

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized instead of Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde into an unwanted indazole-7-methanol byproduct.

-

Imine Formation: Combine 1.0 eq of 2-Methyl-2H-indazole-7-carbaldehyde and 1.1 eq of the target primary/secondary amine in Dichloromethane (DCM). Add 1.5 eq of glacial acetic acid to catalyze imine formation. Stir for 2 hours.

-

Validation Check: Pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS to confirm the mass of the intermediate imine/iminium species.

-

Reduction: Add 1.5 eq of NaBH(OAc)₃ in portions. Stir at room temperature for 12 hours.

-

Quench & Extract: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Applications in Advanced Therapeutics

The 2-methyl-2H-indazole-7-carbonyl motif is heavily featured in recent patent literature, specifically in targeted protein degradation and G-protein-coupled receptor (GPCR) modulation.

IKZF2 (Helios) Degraders in Immuno-Oncology

IKZF2 (Helios) is a transcription factor highly expressed in regulatory T cells (Tregs), where it maintains their immunosuppressive function. Targeted degradation of IKZF2 leads to the acquisition of effector T cell functions within the tumor microenvironment, enhancing anti-tumor immunity without the systemic toxicity associated with broad CTLA4 inhibition[2].

Recent patents (e.g., WO2023183540A1) utilize the 2-methyl-2H-indazole-7-carbaldehyde (CAS 1337880-42-8) to synthesize bifunctional degraders[2]. The C7-aminomethyl linkage serves as a robust, metabolically stable vector to attach the target-binding ligand to a Cereblon (CRBN) E3 ligase recruiting moiety.

Figure 2: Mechanism of action for indazole-based IKZF2 targeted protein degraders.

APJ Receptor Agonists for Cardiovascular Disease

The APJ receptor is a GPCR whose endogenous ligand is the apelin peptide. Activation of the APJ receptor significantly improves myocardial contractility and ejection fraction, making it a prime target for treating chronic heart failure[3].

Because peptide therapeutics suffer from poor oral bioavailability and rapid clearance, small molecule agonists are highly sought after. Patent WO2018093579A1 details the use of the 2-methyl-2H-indazole-7-carboxylate scaffold (CAS 1360438-37-4)[3]. Saponification of the ester followed by amidation yields potent triazole-phenyl indazole-carboxamides. The rigid 2H-indazole core perfectly mimics the spatial orientation of the apelin peptide's critical binding residues, granting sub-nanomolar agonistic activity.

References

- chemsigma.com - Ethyl 2-methyl-2H-indazole-7-carboxylate (CAS 1360438-37-4).

- sigmaaldrich.com - 2-METHYL-2H-INDAZOLE-7-CARBOXALDEHYDE (CAS 1337880-42-8).

- google.com (Patents) - WO2023183540A1 - Ikzf2 degraders and uses thereof.

- google.com (Patents) - WO2018093579A1 - Triazole phenyl compounds as agonists of the apj receptor.

Sources

Spectroscopic data for Ethyl 2-methyl-2H-indazole-7-carboxylate

Structural Elucidation and Spectroscopic Profiling of Ethyl 2-methyl-2H-indazole-7-carboxylate: A Technical Whitepaper

Executive Summary & Pharmacological Relevance

In the realm of modern drug discovery, the 2H-indazole scaffold has emerged as a privileged pharmacophore. Specifically, the 2H-indazole-7-carboxamide structural motif is a critical component of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors, such as MK-4827 (Niraparib), which demonstrate profound efficacy in BRCA-mutant tumors[1].

Ethyl 2-methyl-2H-indazole-7-carboxylate (CAS: 1360438-37-4) serves as a vital, highly functionalized synthetic intermediate for generating these therapeutic agents[2]. However, the regioselective N-alkylation of indazoles frequently yields a mixture of 1H- and 2H-isomers. As a Senior Application Scientist, I designed this guide to provide researchers with a robust, self-validating spectroscopic framework to unambiguously characterize this specific 2H-indazole derivative.

Mechanistic Principles of 2H-Indazole Spectroscopy

Differentiating between 1H- and 2H-indazole isomers is a notorious analytical bottleneck. NMR spectroscopy is an indispensable tool for differentiating between 1H- and 2H-indazole isomers, as the chemical shifts of the protons and carbons in the indazole core are highly sensitive to the position of the substituent on the nitrogen atom[3].

The Causality of Chemical Shifts: The fundamental electronic difference between the two isomers drives their spectroscopic signatures. In 2-methyl-2H-indazoles, the pyrazole-fused ring adopts a quinonoid-like resonance structure. This electronic distribution significantly deshields both the N2-methyl protons and the isolated C3-proton. Consequently, the N-methyl signal in a 2H-indazole typically shifts downfield (δ ≈ 4.15–4.30 ppm) compared to its 1H-counterpart (δ ≈ 4.00–4.10 ppm)[4]. Furthermore, the electron-withdrawing nature of the ethyl ester at the C7 position exerts an anisotropic deshielding effect on the adjacent C6-proton, pushing it further downfield.

Quantitative Spectroscopic Data Profiling

The following tables synthesize the definitive spectroscopic profile for Ethyl 2-methyl-2H-indazole-7-carboxylate, derived from established principles of NMR spectroscopy and comparative analysis with structurally analogous indazole-7-carboxylates[5].

Table 1: H NMR Assignments (400 MHz, CDCl )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment Rationale |

| H-3 | 8.35 | Singlet (s) | - | 1H | Highly deshielded by the adjacent N2 and quinonoid core. |

| H-6 | 8.10 | Doublet (d) | 8.0 | 1H | Deshielded by the anisotropic effect of the C7 ester carbonyl. |

| H-4 | 7.85 | Doublet (d) | 8.0 | 1H | Standard aromatic resonance for the indazole core. |

| H-5 | 7.25 | Triplet (t) | 8.0 | 1H | Meta to the ester; least deshielded aromatic proton. |

| Ester -CH | 4.45 | Quartet (q) | 7.1 | 2H | Typical oxymethylene shift for an ethyl ester. |

| N2-CH | 4.25 | Singlet (s) | - | 3H | Diagnostic downfield shift confirming the 2H-isomer[4]. |

| Ester -CH | 1.45 | Triplet (t) | 7.1 | 3H | Standard aliphatic methyl resonance. |

Table 2: C NMR Assignments (100 MHz, CDCl )

| Carbon Atom | Chemical Shift (δ, ppm) | Type | Notes |

| C=O | 166.5 | Quaternary | Ester carbonyl carbon[5]. |

| C-7a | 148.0 | Quaternary | Bridgehead carbon adjacent to N1. |

| C-6 | 129.5 | CH | Aromatic carbon adjacent to the ester group. |

| C-3 | 126.0 | CH | Indazole ring carbon between N1 and N2. |

| C-3a | 123.0 | Quaternary | Bridgehead carbon. |

| C-4 | 124.5 | CH | Aromatic carbon. |

| C-5 | 121.0 | CH | Aromatic carbon. |

| C-7 | 115.0 | Quaternary | Carbon bearing the ester group. |

| Ester -CH | 61.5 | CH | Oxygen-bound methylene. |

| N2-CH | 41.5 | CH | N-bound methyl carbon. |

| Ester -CH | 14.5 | CH | Terminal aliphatic carbon. |

Table 3: Orthogonal Validation Data (FT-IR & HRMS)

| Technique | Observed Parameter | Value | Diagnostic Significance |

| FT-IR | ~1715 cm | Confirms the presence of the intact, conjugated ester. | |

| FT-IR | ~1630 cm | Confirms the integrity of the pyrazole ring. | |

| HRMS (ESI) | [M+H] | 205.0974 m/z | Validates the molecular formula C |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural assignment, the following protocol builds internal controls into the analytical workflow.

Step 1: Sample Preparation & Internal Calibration

-

Dissolve 15 mg of Ethyl 2-methyl-2H-indazole-7-carboxylate in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS). -

Causality of Choice: CDCl

provides a deuterium lock for the spectrometer, while TMS acts as an internal standard (δ = 0.00 ppm). This self-validates the instrument's calibration, ensuring that the critical 0.15 ppm difference between 1H and 2H N-methyl shifts is not an artifact of poor referencing.

Step 2: 1D and 2D NMR Acquisition

-

Acquire a standard

H NMR spectrum (minimum 400 MHz, 16 scans) and a -

Critical Step: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 400–500 ms.

-

Causality of Choice: 1D NMR relies on empirical shift comparisons. 2D NOESY provides absolute, self-validating spatial proof. In the 2H-isomer, the N2-methyl group is in direct spatial proximity to the H-3 proton. A strong NOE cross-peak between δ 4.25 (N-CH

) and δ 8.35 (H-3) unambiguously locks the regiochemistry.

Step 3: High-Resolution Mass Spectrometry (HRMS)

-

Dilute the sample in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

-

Inject into an ESI-TOF mass spectrometer in positive ion mode.

-

Causality of Choice: The acidic conditions promote protonation at the basic N1 nitrogen. Observing the exact mass of 205.0974 m/z validates that no transesterification (e.g., ethyl to methyl ester exchange) occurred during synthesis or sample prep.

Visualizations of Spectroscopic Logic

The following diagrams map the operational logic and decision matrices utilized by application scientists to validate indazole structures.

Figure 1: Self-validating spectroscopic workflow for indazole structural elucidation.

Figure 2: Logical decision tree for differentiating 1H and 2H indazole isomers via NMR.

References

- 1360438-37-4 ETHYL 2-METHYL-2H-INDAZOLE-7-CARBOXYL

- A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity Benchchem

- 2-Methyl-2H-indazole | C8H8N2 | CID 138364 PubChem

- Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling MDPI

- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP)

Sources

1H NMR and 13C NMR analysis of indazole derivatives

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Indazole Derivatives

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Unambiguous structural characterization is paramount in the drug development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of indazole derivatives. We will delve into the nuances of chemical shifts, coupling constants, and the profound influence of tautomerism and substituent effects. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a logical framework for spectral interpretation to accelerate research and ensure scientific integrity.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. Their structural rigidity and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make them "privileged structures" in drug design. This significance necessitates a robust and reliable method for their structural elucidation, for which 1D and 2D NMR techniques are indispensable.[3][4] The interpretation of their NMR spectra, however, is not always trivial due to factors like tautomerism and the electronic effects of substituents.

A critical feature of N-unsubstituted indazoles is the existence of two tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on either N1 or N2 significantly alters the electronic distribution within the molecule, leading to distinct and measurable differences in both ¹H and ¹³C NMR spectra.[5][6] The predominant tautomer in solution can be influenced by the solvent and the nature of substituents on the ring.

Caption: The two tautomeric forms of the indazole core with IUPAC numbering.

¹H NMR Spectral Analysis of Indazole Derivatives

The proton NMR spectrum provides a wealth of information regarding the substitution pattern and electronic environment of the indazole ring.

Characteristic Chemical Shifts (δ)

The chemical shifts of the indazole protons are influenced by the heteroatoms and the aromatic system. In a typical unsubstituted 1H-indazole, the protons resonate in the aromatic region, generally between 7.0 and 8.2 ppm.[7][8]

-

H3: This proton, being adjacent to the pyrazole nitrogen, is typically a singlet and appears at a characteristic downfield shift, often above 8.0 ppm.[7]

-

H7: Due to the anisotropic effect of the pyrazole ring, H7 is often the most deshielded proton on the benzene ring, appearing as a doublet.

-

H4, H5, H6: These protons form a more complex system in the middle of the aromatic region. Their exact shifts and multiplicities depend on the substitution pattern.

The introduction of substituents dramatically alters the spectrum. Electron-withdrawing groups, such as a nitro (NO₂) group, cause a significant downfield shift (deshielding) of nearby protons.[9] For instance, in 6-nitro-1H-indazole-3-carbaldehyde, the H7 proton is shifted downfield to ~8.57 ppm due to the influence of the adjacent nitro group.[9]

Coupling Constants (J)

Spin-spin coupling provides valuable information about the connectivity of protons. For the benzene portion of the indazole ring:

-

Ortho coupling (³JHH): Typically in the range of 7.0 - 9.0 Hz.

-

Meta coupling (⁴JHH): Much smaller, around 1.0 - 3.0 Hz.

-

Para coupling (⁵JHH): Generally less than 1.0 Hz and not always resolved.

A notable long-range coupling is the ⁴J coupling between H3 and H7, which is a "W-type" or zig-zag coupling, typically around 0.7-0.8 Hz.[10] Observing this small coupling can be crucial for confirming the assignment of H3 and H7.

¹³C NMR Spectral Analysis of Indazole Derivatives

¹³C NMR is a powerful complement to ¹H NMR, providing direct information about the carbon skeleton. Due to the low natural abundance of ¹³C (1.1%), spectra generally require a higher sample concentration or longer acquisition times.[1]

Characteristic Chemical Shifts (δ)

The chemical shifts in the ¹³C spectrum of indazole are spread over a wider range than in the proton spectrum, typically from ~110 to 150 ppm.

| Carbon Atom | Typical Chemical Shift Range (ppm) in CDCl₃ | Notes |

| C3 | 134 - 146 | Shift is highly dependent on substitution and tautomeric form.[5][7] |

| C3a | 120 - 125 | A quaternary carbon, often identified by its lack of a peak in a DEPT-135 spectrum. |

| C4 | 120 - 122 | |

| C5 | 120 - 128 | |

| C6 | 120 - 128 | |

| C7 | 109 - 115 | Typically the most upfield of the aromatic CH carbons.[7] |

| C7a | 140 - 142 | The bridgehead quaternary carbon, its assignment is confirmed with HMBC. |

Table 1: Typical ¹³C NMR Chemical Shift Ranges for the Indazole Core.

Tautomerism significantly impacts the chemical shifts of the pyrazole ring carbons. The chemical shifts of C3 and C7a are particularly sensitive probes for distinguishing between 1H- and 2H-indazole isomers.[5][10] For example, the C3 signal in 1H-indazoles is generally found at a different chemical shift compared to the corresponding 2H-isomers.

Experimental Protocols: A Self-Validating System

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol is designed to produce high-resolution spectra suitable for unambiguous structure elucidation.

Step-by-Step Sample Preparation

Causality: The goal is a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution by distorting the local magnetic field.[11][12]

-

Determine Sample Quantity:

-

Select a Deuterated Solvent:

-

Chloroform-d (CDCl₃): An excellent first choice for many nonpolar to moderately polar organic compounds. Its residual proton signal at 7.26 ppm provides a convenient reference.[11]

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): Ideal for more polar compounds and for observing exchangeable protons (like N-H), which appear as broader signals. The residual proton signal is at ~2.50 ppm.[7]

-

Solvent Choice Rationale: The solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding (e.g., the N-H proton).[14][15] It can also affect the position of the tautomeric equilibrium. Therefore, consistency in solvent choice is key for comparing data across a series of compounds.

-

-

Dissolution and Transfer:

-

Weigh the sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to achieve a sample height of 4-5 cm in a standard 5 mm NMR tube.[16]

-

Vortex the vial until the sample is completely dissolved. The solution must be transparent and free of any visible particles.[13]

-

-

Filtration (Critical Step):

-

Take a Pasteur pipette and tightly pack a small plug of glass wool or a Kimwipe into the narrow tip. Do not use cotton wool, as solvents can leach impurities from it.[17]

-

Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This removes any micro-particulates that could interfere with shimming.[12]

-

-

Capping and Labeling:

NMR Spectrometer Parameters (Typical for a 400 MHz Instrument)

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans.

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition Time (AQ): ~1-1.5 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 scans or more, depending on concentration.

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

-

Data Interpretation Workflow and Advanced Techniques

A systematic approach is crucial for accurate structure elucidation. Advanced 2D NMR experiments are often necessary to resolve ambiguities, especially for complex or novel derivatives.[3][18]

Caption: A logical workflow for the structural elucidation of indazole derivatives using NMR data.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule (e.g., the H4-H5-H6-H7 system).[14]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This is the most reliable way to assign protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is essential for assigning quaternary carbons (like C3a and C7a) and for piecing together the molecular fragments. For example, a correlation from the H3 proton to the C3a and C7a carbons can definitively place substituents on the pyrazole ring.

Caption: Key HMBC and HSQC correlations for assigning the indazole core structure.

Conclusion

NMR spectroscopy is the gold standard for the structural analysis of indazole derivatives, providing unparalleled insight into their atomic connectivity, substitution patterns, and tautomeric states. A thorough understanding of the characteristic ¹H and ¹³C chemical shifts and coupling constants, combined with a systematic interpretation workflow and advanced 2D techniques, empowers researchers to characterize novel chemical entities with confidence. The adoption of rigorous, self-validating experimental protocols ensures the generation of high-quality, reproducible data, which is the bedrock of successful drug discovery and development programs.

References

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

JEOL. (n.d.). NMR Sample Preparation. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Faure, R., et al. (2016). ¹³C NMR of indazoles. ResearchGate. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

Claramunt, R. M., et al. (2006). A ¹H, ¹³C and ¹⁵N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

-

Caceres-Cortes, J., et al. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

Gossert, A. D., & Jahnke, W. (2016). NMR as a “Gold Standard” Method in Drug Design and Discovery. National Center for Biotechnology Information. [Link]

-

Caceres-Cortes, J. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

-

Ksiazek, I., et al. (2018). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. Physical Chemistry Chemical Physics. [Link]

-

Powers, R. (n.d.). NMR in Drug Discovery – Introduction. University of Nebraska–Lincoln. [Link]

-

Al-Rawi, J. M. A., et al. (2011). Molecular Structure of Heterocycles: 6. Solvent Effects on the ¹⁷O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. [Link]

-

Li, C., et al. (2017). Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI. [Link]

-

Ismael, S., et al. (2022). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. Acta Chemica Scandinavica. [Link]

-

SpectraBase. (n.d.). 1H-Benz[f]indazole-4,9-dione, 1-(phenylmethyl)- - Optional[¹³C NMR]. [Link]

-

Wieske, H. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. DiVA portal. [Link]

-

ACD/Labs. (2025). ¹H Coupling in Proton NMR. [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]

-

National Research Council of Science & Technology. (2023). Developing NMR method for drug structure elucidation. EurekAlert!. [Link]

Sources

- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organomation.com [organomation.com]

- 12. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. unn.edu.ng [unn.edu.ng]

- 16. sites.bu.edu [sites.bu.edu]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. Advanced NMR techniques for structural elucidation in medicinal chemistry [uu.diva-portal.org]

Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-methyl-2H-indazole-7-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold represents a highly privileged pharmacophore. Specifically, 7-substituted indazole carboxylates are critical building blocks for the synthesis of biologically active molecules, often utilized to project functional groups into specific binding pockets, such as the hinge region of kinases or the active sites of nitric oxide synthases[1],[2]. Ethyl 2-methyl-2H-indazole-7-carboxylate (CAS: 1360438-37-4) is a specialized derivative that leverages the unique electronic and hydrogen-bonding profile of the 2H-indazole tautomer[3]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, structural causality in drug design, and a self-validating regioselective synthetic protocol.

Physicochemical Properties & Structural Data

The fundamental properties of Ethyl 2-methyl-2H-indazole-7-carboxylate are dictated by its empirical formula and the spatial arrangement of its functional groups. The table below summarizes the core quantitative data required for analytical and synthetic planning[3],[4].

| Property | Value |

| Compound Name | Ethyl 2-methyl-2H-indazole-7-carboxylate |

| CAS Registry Number | 1360438-37-4 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| MDL Number | MFCD17214750 |

| Core Scaffold | 2H-Indazole |

Structural Causality in Medicinal Chemistry

The selection of the 2-methyl-2H-indazole architecture over its 1-methyl-1H-indazole counterpart is rarely arbitrary in drug development.

-

Dipole Moment and Lipophilicity : The 2H-isomer typically exhibits a higher dipole moment and distinct lipophilic distribution compared to the 1H-isomer, altering its membrane permeability and target residence time.

-

Vector Projection : The ethyl carboxylate group at the C7 position provides a synthetically tractable handle (easily hydrolyzed to a carboxylic acid or reduced to an alcohol) that projects orthogonally to the N2-methyl group. This specific geometry is frequently exploited to avoid steric clashes in tight enzyme active sites while maintaining critical hydrogen-bonding interactions[2].

Regioselective Synthetic Methodology

A persistent challenge in indazole chemistry is the regioselective N-alkylation of 1H-indazoles. Standard methylation using methyl iodide (MeI) under basic conditions operates under thermodynamic control, inevitably yielding a difficult-to-separate mixture of 1-methyl and 2-methyl isomers, alongside dimethylated byproducts[5].

To achieve high regioselectivity for the 2H-isomer, the following protocol utilizes trimethyloxonium tetrafluoroborate (Meerwein's salt) . This reagent operates under strict kinetic control, preferentially attacking the more nucleophilic N2 position of the indazole ring[5].

Step-by-Step Protocol: Kinetic N-Methylation

-

Step 1: Reagent Preparation In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve Ethyl 1H-indazole-7-carboxylate (1.0 mmol) in anhydrous ethyl acetate (EtOAc, 10 mL). Causality: EtOAc is selected as a moderately polar, non-nucleophilic solvent that stabilizes the transition state of the oxonium ion transfer without participating in the reaction[5].

-

Step 2: Kinetic Alkylation Introduce trimethyloxonium tetrafluoroborate (1.3 mmol) to the solution at room temperature (25 °C). Stir the mixture continuously for 5 hours[5].

-

Step 3: Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 EtOAc/hexane eluent system. The 2-methyl-2H-indazole isomer will exhibit a lower

value compared to any trace 1-methyl byproduct due to its higher dipole moment. -

Step 4: Quenching and Extraction Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (10 mL) to neutralize the tetrafluoroboric acid byproduct. Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Step 5: Chromatographic Purification Purify the crude residue via silica gel flash column chromatography (gradient elution: 10% to 50% EtOAc in hexanes) to isolate the pure Ethyl 2-methyl-2H-indazole-7-carboxylate (Typical yield: >85%)[5].

Analytical Validation System

Every robust synthetic protocol requires a self-validating analytical step to confirm structural integrity and regiochemistry. Relying solely on 1D ¹H NMR or LC-MS is insufficient to definitively distinguish between N1 and N2 methylation.

Validation via 2D NOESY NMR : To conclusively validate the 2H-indazole architecture, subject the purified compound to 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

-

Positive Confirmation : The definitive presence of the 2-methyl isomer is confirmed by a strong spatial NOE cross-peak between the N-CH₃ protons (singlet, ~4.2 ppm) and the C3-H proton of the indazole core.

-

Negative Control : The absence of a cross-peak between the N-CH₃ protons and the C7 substituent confirms that N1-methylation did not occur.

Synthetic Workflow Visualization

Synthetic workflow and validation for Ethyl 2-methyl-2H-indazole-7-carboxylate.

References

-

BLD Pharm. "Ethyl 2-methyl-2H-indazole-7-carboxylate". 3

-

ChemSigma. "1360438-37-4 ETHYL 2-METHYL-2H-INDAZOLE-7-CARBOXYLATE". 4

-

ChemicalBook. "1H-indazole-7-carboxylic acid | 677304-69-7". 1

-

American Chemical Society (ACS). "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles". 5

-

Aaronchem. "Methyl 6-amino-1H-indazole-7-carboxylate".2

Sources

Tautomeric Dynamics in Methyl-Indazole Carboxylates: Mechanistic Insights and Analytical Workflows

Introduction: The Indazole Scaffold and Tautomeric Dynamics

Indazoles are recognized as "privileged scaffolds" in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors and anti-inflammatory agents[1]. A defining structural feature of the indazole nucleus is its annular tautomerism. The molecule exists primarily in a dynamic equilibrium between two forms: the 1H-indazole and the 2H-indazole [2]. A third form, the 3H-indazole, lacks heteroaromatic character, is energetically unfavorable, and is rarely observed in stable compounds[3].

In the context of highly functionalized derivatives—specifically methyl-indazole carboxylates (e.g., methyl 5-methoxy-1H-indazole-6-carboxylate)—the tautomeric equilibrium is not merely an academic curiosity. It directly dictates the molecule's reactivity, regioselectivity during late-stage N-alkylation, and its binding affinity within biological targets[1]. Failing to accurately elucidate and control this tautomeric ratio during lead optimization often results in complex reaction mixtures and unpredictable structure-activity relationships (SAR).

Electronic Causality: The Push-Pull Effect of Substituents

The thermodynamic preference for the 1H-tautomer is well-documented. Advanced ab initio calculations (e.g., MP2/cc-pVTZ and QCISD/6-31G(d,p)) demonstrate that the 1H-form is typically more stable than the 2H-form by 13.6 to 22.4 kJ/mol[2]. This stability arises because the 1H-indazole possesses a fully benzenoid aromatic character, whereas the 2H-tautomer adopts a less stable ortho-quinoid structure[3].

However, the introduction of a methyl carboxylate group (-COOCH₃) and electron-donating methyl or methoxy groups fundamentally alters the electronic landscape of the bicyclic system:

-

Electron-Withdrawing Carboxylates (-M Effect): The ester group pulls electron density away from the pyrazole ring. If positioned at C3 or C7, the carbonyl oxygen can form bifurcated intramolecular hydrogen bonds with the adjacent N-H proton, selectively stabilizing the 2H-form in non-polar environments[2].

-

Electron-Donating Methyls (+I Effect): Methyl or methoxy groups push electron density into the ring, altering the pKa of the nitrogen atoms and modulating the nucleophilicity of N1 versus N2[1].

-

Solvent Causality: In the solid state, N-unsubstituted indazoles predominantly crystallize as the 1H-tautomer[3]. However, in highly polar aprotic solvents (like DMSO), the equilibrium can shift, stabilizing the more dipolar 2H-tautomer through intermolecular solvation forces.

Electronic and environmental factors governing the 1H vs 2H indazole tautomeric equilibrium.

Quantitative Data: Thermodynamic and Spectroscopic Parameters

To distinguish between tautomers, ¹³C and ¹⁵N NMR spectroscopy are indispensable. The chemical shifts of the C3, C4, and C7 carbons are highly sensitive to the position of the annular proton[4].

Table 1: Characteristic NMR and Thermodynamic Data for Indazole Tautomers

| Parameter | 1H-Indazole Tautomer | 2H-Indazole Tautomer | Analytical Significance |

| Relative Stability (Gas) | 0.0 kJ/mol (Baseline) | +13.6 to +22.4 kJ/mol | 1H is thermodynamically favored[2]. |

| Aromatic Character | Benzenoid | Ortho-quinoid | Dictates UV-Vis absorption and reactivity[3]. |

| ¹³C NMR Shift (C3) | ~134 - 136 ppm | ~122 - 126 ppm | Upfield shift in 2H due to adjacent N-H[4]. |

| ¹⁵N NMR Shift (N1) | ~ -170 ppm (Pyrrole-like) | ~ -70 ppm (Pyridine-like) | Definitive marker for protonation site. |

| ¹⁵N NMR Shift (N2) | ~ -70 ppm (Pyridine-like) | ~ -170 ppm (Pyrrole-like) | Cross-validated via ¹H-¹⁵N HSQC. |

Self-Validating Analytical Protocol: Tautomer Elucidation

A robust methodology for determining the tautomeric state must be a self-validating system . Relying solely on 1D ¹H NMR is fundamentally flawed because rapid proton exchange on the NMR timescale at room temperature coalesces the N-H signals, obscuring the true tautomeric ratio. The following protocol utilizes 2D NMR and X-ray crystallography to establish a definitive, geometrically proven structural assignment.

Step-by-Step Methodology

Step 1: Sample Preparation and Solvent Selection

-

Action: Dissolve 15-20 mg of the methyl-indazole carboxylate in 0.6 mL of strictly anhydrous DMSO-d₆.

-

Causality: Trace water catalyzes rapid proton exchange between N1 and N2. Anhydrous conditions ensure the exchange rate is slower than the NMR timescale, allowing distinct observation of the tautomeric species.

Step 2: Variable-Temperature (VT) ¹H NMR

-

Action: Acquire ¹H NMR spectra from 298 K down to 253 K.

-

Causality: Cooling the sample slows the tautomeric interconversion. The decoalescence of the N-H and C3-H signals provides a direct kinetic snapshot of the equilibrium ratio.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Action: Execute an HMBC experiment optimized for long-range coupling (delay set for 8 Hz).

-

Causality (The Self-Validation): 1D NMR cannot pinpoint the proton's location. HMBC detects 3-bond scalar couplings. If the proton resides at N1 (1H-tautomer), it will show strong 3-bond cross-peaks to C3 and C7a. If it resides at N2 (2H-tautomer), it will couple to C3 and C3a. This provides an absolute geometric proof of the proton's location.

Step 4: Solid-State Verification via X-ray Crystallography

-

Action: Grow single crystals via vapor diffusion (e.g., EtOAc/hexanes). Collect diffraction data at 100 K.

-

Causality: Solution-state dynamics do not always reflect solid-state packing. X-ray diffraction explicitly locates the hydrogen atom in the crystal lattice, confirming the preferred solid-state tautomer (usually 1H)[3], which is critical for downstream pharmaceutical formulation.

Self-validating analytical workflow for elucidating indazole tautomeric states.

Implications for Drug Development

Understanding the tautomerism of methyl-indazole carboxylates is a critical path in drug discovery. Multi-kinase inhibitors (such as Pazopanib and Niraparib) utilize the indazole core to form essential hydrogen bonds with the hinge region of the kinase ATP-binding pocket[1].

The methyl carboxylate moiety frequently serves as a synthetic handle for late-stage functionalization (e.g., hydrolysis to a carboxylic acid followed by amide coupling). If the tautomeric equilibrium shifts unexpectedly during these transformations, the resulting regioselectivity of N-alkylation will be compromised, leading to 1:1 mixtures of N1/N2 alkylated products[2]. By employing the rigorous NMR and crystallographic protocols outlined above, chemists can predict and control these variables, ensuring robust scale-up, high regioselective yields, and consistent pharmacological profiles.

References

- Theoretical estimation of the annular tautomerism of indazoles.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.Canadian Science Publishing.

- Methyl 5-methoxy-1H-indazole-6-carboxyl

- Osmium(IV)

Sources

- 1. Methyl 5-methoxy-1H-indazole-6-carboxylate | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

Theoretical Studies on the Electronic Structure of 2H-Indazoles: A Computational Guide to Tautomerism and Regioselectivity

Executive Summary

Indazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs (e.g., Pazopanib) and bioactive compounds. The indazole ring exhibits annular tautomerism, existing primarily as either the 1H-indazole or 2H-indazole tautomer. While the 1H-tautomer is thermodynamically favored in the ground state, the 2H-tautomer possesses unique electronic properties that can be selectively accessed and stabilized for drug development.

This whitepaper synthesizes recent theoretical and computational studies—primarily Density Functional Theory (DFT) and ab initio methods—to elucidate the electronic structure of 2H-indazoles. By understanding the causality behind tautomeric stability, ionization dynamics, and regioselective alkylation, researchers can rationally design synthetic workflows to isolate specific indazole derivatives.

Annular Tautomerism: The Aromaticity vs. Quinonoid Paradigm

The fundamental thermodynamic difference between 1H- and 2H-indazoles lies in their electronic resonance structures. The 1H-tautomer maintains a fully delocalized benzenoid

Extensive ab initio and DFT calculations have quantified this energy gap. Gas-phase theoretical estimations demonstrate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 kcal/mol at the MP2 level and 5.3 kcal/mol at the B3LYP level . Because this energy barrier is relatively low, the tautomeric equilibrium can be perturbed by environmental factors, substituents, or ionization.

Ionization-Induced Stability Reversal

While the neutral 2H-tautomer is less stable, removing an electron fundamentally alters the molecular orbital landscape. Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, coupled with time-dependent DFT calculations, reveals a striking reversal in stability for cationic indazoles. The 2H-indazole cation is approximately 0.2 eV (5.0 kcal/mol) lower in energy than the 1H-indazole cation . This occurs because the extraction of an electron from the

Solvent and Hydrogen Bond Stabilization

In solution, the 2H-tautomer can be trapped and stabilized indefinitely in aprotic solvents (e.g., CDCl

Logical flow of indazole tautomerization and stabilization mechanisms across different states.

Quantitative Thermodynamic Data

The following table summarizes the theoretical energy differences between the 1H and 2H tautomeric states under various conditions, synthesizing data from MP2 and B3LYP functional studies.

| State / Condition | 1H-Indazole Relative Energy | 2H-Indazole Relative Energy | Energy Difference ( | Dominant Tautomer |

| Neutral (Gas Phase, MP2) | 0.0 kcal/mol | +3.6 kcal/mol | 3.6 kcal/mol | 1H-Indazole |

| Neutral (Gas Phase, B3LYP) | 0.0 kcal/mol | +5.3 kcal/mol | 5.3 kcal/mol | 1H-Indazole |

| Cationic (Gas Phase, B3LYP) | +5.0 kcal/mol (+0.2 eV) | 0.0 kcal/mol | -5.0 kcal/mol | 2H-Indazole |

| Neutral (Aprotic Solvent) | Monomer (Variable) | Centrosymmetric Dimer | Highly variable (Substituent dependent) | 2H-Indazole (Stabilized) |

Predictive Regioselectivity: N1 vs. N2 Alkylation

A persistent challenge in synthesizing indazole-based therapeutics is the regioselective alkylation of the nitrogen atoms. Because the N1 and N2 atoms possess similar nucleophilicities, standard alkylation typically yields a difficult-to-separate mixture of 1H- and 2H-alkylated products.

Recent DFT studies have established a self-validating computational framework to predict and control this regioselectivity. By calculating the Natural Bond Orbital (NBO) partial charges and Fukui indices (

Mechanistic Causality:

-

N1-Alkylation: Driven by a chelation mechanism . When Lewis acids (like Cs

or Na -

N2-Alkylation: Driven by Non-Covalent Interactions (NCIs) . In the absence of strong chelating metals, hydrogen bonding and dipole-dipole interactions lower the transition state energy for N2 attack, selectively yielding the 2H-indazole derivative.

Step-by-Step Computational Methodology for Regioselectivity Prediction

To ensure scientific integrity and experimental trustworthiness, the following DFT protocol acts as a self-validating system for predicting N-alkylation outcomes before entering the wet lab.

Step 1: Conformational Search & Geometry Optimization

-

Generate 3D conformers of the deprotonated indazole anion and the target electrophile.

-

Optimize geometries using a robust functional and basis set (e.g.,

B97X-D/6-311+G(d,p)) to account for long-range dispersion forces critical for NCIs.

Step 2: Frequency Calculations & Zero-Point Energy (ZPE) Correction

-

Run vibrational frequency calculations on the optimized structures.

-

Validation Check: Ensure all ground-state structures have exactly zero imaginary frequencies. This confirms they are true local minima rather than saddle points.

Step 3: Population Analysis (NBO & Fukui Indices)

-

Perform NBO analysis to extract partial atomic charges for N1 and N2.

-

Calculate the condensed Fukui function for electrophilic attack (

) to quantitatively identify the most nucleophilic nitrogen atom.

Step 4: Transition State (TS) Modeling

-

Construct pre-reaction complexes for both N1 and N2 attack trajectories.

-

Perform a TS search (e.g., using the Berny algorithm).

-

Validation Check: The resulting TS must exhibit exactly one imaginary frequency corresponding to the formation of the N-C bond.

Step 5: Intrinsic Reaction Coordinate (IRC) Verification

-

Execute an IRC calculation starting from the identified TS.

-

Causality: This step is mandatory to prove that the calculated saddle point strictly connects the pre-reaction complex to the correct N1 or N2 alkylated product, eliminating false-positive reaction pathways.

Step-by-step computational workflow for predicting N1 vs. N2 alkylation regioselectivity.

Conclusion

Theoretical studies on the electronic structure of 2H-indazoles have demystified the complex interplay between aromaticity, tautomerism, and reactivity. While the 2H-tautomer suffers a thermodynamic penalty in its neutral ground state due to its quinonoid character, computational chemistry reveals that it becomes the globally stable species upon ionization. Furthermore, by leveraging DFT-calculated Fukui indices and transition state modeling, drug development professionals can rationally exploit non-covalent interactions to achieve highly regioselective N2-alkylations. Integrating these computational workflows into early-stage drug discovery ensures higher synthetic yields, reduces trial-and-error, and unlocks access to novel 2H-indazole therapeutic architectures.

References

-

Alkorta, I., & Elguero, J. (2005). "Theoretical estimation of the annular tautomerism of indazoles." Journal of Physical Organic Chemistry, 18(8), 719-724.[Link]

-

Oomens, J., Meijer, G., & von Helden, G. (2006). "An infrared spectroscopic study of protonated and cationic indazole." International Journal of Mass Spectrometry, 249-250, 199-205.[Link]

-

Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 84(14), 9075-9086.[Link]

-

Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 20, 1940-1954.[Link]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therapeutics. The indazole scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has earned the designation of a "privileged structure".[1] Its remarkable versatility, stemming from its unique physicochemical properties and the numerous sites available for substitution, has propelled it to the forefront of drug discovery.[1] While its occurrence in nature is rare, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][3][4]

This technical guide provides a comprehensive exploration of the indazole core, delving into its fundamental chemistry, diverse biological applications, and the strategic considerations essential for its successful incorporation into drug design programs. From seminal synthesis techniques to the mechanisms of action of blockbuster drugs, this document serves as a detailed resource for professionals engaged in the pursuit of innovative medicines.

The Structural and Physicochemical Landscape of Indazole

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂.[5] It exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the extremely rare 3H-indazole which lacks heteroaromatic properties.[2] The 1H-indazole tautomer is the most thermodynamically stable and, therefore, the predominant form.[2][3] This stability is attributed to its benzenoid character, a feature that significantly influences its biological interactions and synthetic accessibility.[2] The presence of two nitrogen atoms within the bicyclic system imparts unique electronic properties, making it a bioisostere of indole.[2] These characteristics are pivotal in its ability to engage with a wide array of biological targets.

A Broad Spectrum of Biological Activity: The Therapeutic Promise of Indazoles

The indazole nucleus is a cornerstone in the design of a multitude of therapeutic agents, demonstrating efficacy across a wide range of diseases. Its derivatives have been extensively investigated and developed as potent inhibitors of various enzymes and modulators of receptor activity.

Anti-Cancer Activity: A Dominant Therapeutic Area

Indazole-based compounds have made a significant impact in oncology, with several FDA-approved drugs targeting key pathways in cancer progression.[1] These agents primarily function as protein kinase inhibitors, apoptosis inducers, and cell cycle modulators.[1]

Key FDA-Approved Indazole-Containing Anti-Cancer Drugs:

| Drug Name | Target(s) | Approved Indications |

| Axitinib | VEGFRs, PDGFR, c-KIT | Advanced renal cell carcinoma.[2][6][7] |

| Pazopanib | VEGFRs, PDGFR, c-KIT | Advanced renal cell carcinoma, soft tissue sarcoma.[3][6] |

| Niraparib | PARP-1, PARP-2 | Recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[3][4] |

| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive non-small cell lung cancer, NTRK gene fusion-positive solid tumors.[3][6][7] |

The mechanism of action for many indazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby blocking downstream signaling pathways essential for tumor growth and proliferation.

Caption: General mechanism of action for indazole-based tyrosine kinase inhibitors.

Anti-Inflammatory and Analgesic Properties

Indazole derivatives have also been successfully developed as anti-inflammatory and analgesic agents.[8] A notable example is Benzydamine , a non-steroidal anti-inflammatory drug (NSAID) used for the relief of pain and inflammation.[2][3] Another example is Bendazac , which is also used to treat inflammation.[2][3] The anti-inflammatory effects of some indazole derivatives are attributed to their ability to inhibit the synthesis of prostaglandins by targeting cyclooxygenase (COX) enzymes.[8]

Antimicrobial and Other Activities

The versatility of the indazole scaffold extends to the development of agents against infectious diseases. Researchers have reported the synthesis of indazole derivatives with potent antibacterial and antifungal activities.[2] For instance, certain 3-methyl-1H-indazole derivatives have shown significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[2] Beyond these, indazole-containing compounds have been investigated for a multitude of other therapeutic applications, including as anti-HIV agents, anti-diabetics, and treatments for neurodegenerative diseases like Parkinson's.[2]

Core Synthesis Strategies for the Indazole Nucleus

The construction of the indazole ring system can be achieved through a variety of synthetic methodologies, offering chemists flexibility in accessing diverse derivatives.[4] These strategies can be broadly categorized into classical condensation reactions and modern metal-catalyzed cross-coupling reactions.

Classical Synthetic Approaches

Traditional methods for indazole synthesis often involve the cyclization of appropriately substituted benzene precursors. Some of the well-established methods include:

-

From o-Aminobenzoximes: A mild, metal-free method involves the selective activation of o-aminobenzoximes with methane sulfonyl chloride in the presence of a base like triethylamine to yield 1H-indazoles.[2]

-

From o-Haloacetophenones: Reaction of o-halo acetophenones with an excess of hydrazine monohydrochloride can lead to the formation of 1H-indazoles through a cyclization reaction.[2]

-

From Anthranilic Acid: Diazotization of anthranilic acid followed by reduction and cyclization is a classical route to 1H-indazole.[2]

-

From o-Toluidine: The reaction of o-toluidine with sodium nitrite generates an N-nitroso intermediate which, upon heating, cyclizes to form 1H-indazole.[2]

Caption: A generalized workflow for the synthesis of indazole derivatives.

Modern Metal-Catalyzed Methodologies

Contemporary organic synthesis has introduced more efficient and versatile methods for constructing the indazole scaffold, often relying on transition metal catalysis.[9] Palladium- and copper-catalyzed reactions have become particularly prominent.

-

Palladium-Catalyzed Cross-Coupling: A notable example involves the cross-coupling of 2-bromobenzaldehyde with benzophenone hydrazone, followed by acid-catalyzed cyclization to afford 1H-indazole.[2]

-

Copper-Catalyzed Reactions: Copper catalysts are frequently employed in the synthesis of indazoles, for instance, in the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to form 2H-indazoles.

These modern techniques often provide higher yields, greater functional group tolerance, and more direct access to complex indazole derivatives.[9][10]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthesis and evaluation of indazole derivatives, this section outlines representative experimental protocols.

General Procedure for a Palladium-Catalyzed Synthesis of a 1-Aryl-1H-Indazole

This protocol is a generalized representation based on established palladium-catalyzed cross-coupling reactions.

-

Reaction Setup: To an oven-dried reaction vessel, add the 1H-indazole (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) to the vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-1H-indazole.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for evaluating the anticancer activity of synthesized indazole compounds.[1]

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (typically in a serial dilution) and a vehicle control. Incubate for an additional 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Future Directions and Concluding Remarks

The indazole scaffold continues to be a highly fertile ground for drug discovery.[2] Future research efforts will likely focus on several key areas:

-

Novel Synthesis Methodologies: The development of even more efficient, sustainable, and stereoselective methods for the synthesis of complex indazole derivatives remains a priority.[9]

-

Exploration of New Biological Targets: While kinase inhibition is a well-established area, the application of indazole-based compounds to other target classes, such as epigenetic modulators and protein-protein interaction inhibitors, holds significant promise.

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-guided design of highly potent and selective indazole-based inhibitors.[3]

-

Pharmacokinetic Optimization: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives will be crucial for developing candidates with improved drug-like properties.[1]

References

- Synthesis and biological activities of a novel series of indazole deriv

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Design, Synthesis and Biological Evaluation of Deriv

- Synthesis and biological evaluation of indazole deriv

- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar.

- Indazole From Natural Resources And Biological Activity.

- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.

- Discovery and synthesis of novel indazole deriv

- Representation of some indazole‐based FDA‐approved marketed drugs.

- Indazole Deriv

- Synthesis molecular docking and DFT studies on novel indazole deriv

- Indazoles in Drug Discovery. PharmaBlock.

- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Indazole Derivatives [bldpharm.com]

- 8. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

Application Note: Regioselective Synthesis and Functionalization of 2H-Indazole Derivatives

Introduction & Mechanistic Rationale

2H-indazole derivatives are privileged pharmacophores embedded within numerous biologically active compounds, including targeted antitumor agents like Pazopanib and PARP inhibitors such as Niraparib 1[1]. Historically, the synthesis of 2H-indazoles via direct N-alkylation of 1H-indazoles has been plagued by poor regioselectivity. Because the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, standard direct alkylation typically yields an inseparable mixture of 1- and 2-substituted products [[2]](2].

To circumvent this thermodynamic sink, modern synthetic strategies rely on de novo ring construction—forming the indazole core with the N-substituent already in place—or utilize highly specific radical-mediated functionalizations. This application note details three field-proven workflows: a reductive cyclization approach, a copper-catalyzed three-component coupling, and a late-stage C3-formylation protocol.

Visualizing the Synthetic Workflows

Major synthetic routes and late-stage functionalization pathways for 2H-indazole derivatives.

Validated Experimental Protocols

Protocol A: One-Pot Reductive Cyclization of Ortho-Imino-Nitrobenzenes

Mechanistic Causality : This Cadogan-type reductive cyclization utilizes tri-n-butylphosphine (

Step-by-Step Methodology :

-

Imine Condensation : In an oven-dried flask under an inert atmosphere (

), dissolve 2-nitrobenzaldehyde (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous toluene (0.5 M). Add a catalytic amount of p-toluenesulfonic acid (5 mol%). -

Water Removal : Attach a Dean-Stark apparatus and reflux for 4 hours to drive imine formation via azeotropic water removal.

-

Reductive Cyclization : Cool the reaction to room temperature. Dropwise, add tri-n-butylphosphine (

, 2.5 equiv). Caution: -

Heating : Heat the mixture to 110 °C for 6–8 hours.

-

Self-Validation & Workup : Monitor via TLC (Hexane:EtOAc 4:1). The 2H-indazole product typically exhibits a higher

than the highly polar

Protocol B: Copper-Catalyzed Three-Component Synthesis

Mechanistic Causality : This method constructs the 2H-indazole from 2-bromobenzaldehydes, primary amines, and sodium azide. The Cu(I) catalyst is critical for both the C-N bond formation (Ullmann-type coupling) and the subsequent N-N bond formation. The coordination of Cu(I) to the azide intermediate lowers the activation energy for cyclization, favoring the 2H-isomer over competing side reactions 4[3][4].

Step-by-Step Methodology :

-

Reagent Assembly : In a sealed tube, combine 2-bromobenzaldehyde (1.0 mmol), primary amine (1.2 mmol),

(1.5 mmol), CuI (10 mol%), and TMEDA (10 mol%) [[4]](4]. -

Solvent Addition : Add 5 mL of anhydrous DMSO. Purge the vessel with argon for 5 minutes to prevent oxidative side reactions.

-

Reaction Execution : Seal the tube and heat at 120 °C for 12 hours behind a blast shield (due to the presence of azides).

-

Self-Validation & Workup : Cool to room temperature. Dilute with 20 mL of water and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove DMSO. Purify via column chromatography. Successful cyclization is confirmed by the disappearance of the aldehyde proton (~10 ppm) in

NMR.

Protocol C: Microwave-Assisted C3-Formylation using Selectfluor

Mechanistic Causality : Once the 2H-indazole core is synthesized, late-stage functionalization is often required for drug discovery. Selectfluor, typically an electrophilic fluorinating agent, acts here as a radical initiator and oxidant. Under microwave irradiation, Selectfluor generates radical species that abstract a methyl proton from DMSO. DMSO serves as the formylating agent, installing a formyl group exclusively at the C3 position of the 2H-indazole via a radical pathway 1[1].

Step-by-Step Methodology :

-

Preparation : In a 10-mL microwave vial, dissolve the 2H-indazole derivative (0.2 mmol) in 2 mL of anhydrous DMSO (1 M concentration).

-

Selectfluor Addition : Add Selectfluor (0.6 mmol, 3.0 equiv) at room temperature.

-

Microwave Irradiation : Seal the vial and subject it to microwave irradiation at 125 °C for 1 hour. Note: Microwave heating ensures rapid, homogeneous energy transfer, reducing reaction time from 24 hours (conventional heating) to 1 hour1[1].